

Di-2-thienylglycolic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Di-2-thienylglycolic acid*

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Introduction

Di-2-thienylglycolic acid, systematically known as 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, is a pivotal chemical intermediate in the synthesis of various pharmaceuticals. Its unique molecular architecture, featuring a central glycolic acid core flanked by two thiophene rings, imparts specific chemical reactivity that is leveraged in the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the structure, physicochemical properties, and a representative synthetic protocol related to **di-2-thienylglycolic acid**, with a focus on its role in the production of Tiotropium bromide.

Chemical Structure and IUPAC Name

The chemical structure of **di-2-thienylglycolic acid** consists of a carboxylic acid with a hydroxyl group and two 2-thienyl groups attached to the alpha-carbon.

IUPAC Name: 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid^[1]^[2]

Synonyms: Dithienylglycolic acid, Tiotropium Impurity A^[2]^[3]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **di-2-thienylglycolic acid** is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ O ₃ S ₂	[1][2]
Molecular Weight	240.3 g/mol	[1][2]
CAS Number	4746-63-8	[2][4]
Melting Point	93 °C	[3]
Boiling Point (Predicted)	436.5 ± 40.0 °C	[3]
Density (Predicted)	1.527 ± 0.06 g/cm ³	[3]
pKa (Predicted)	2.79 ± 0.25	[3]
XLogP3	1.7	[1]
Physical State	Solid	[2]
Solubility	DMSO (Sparingly), Methanol (Slightly, Sonicated)	[3]

Role in Pharmaceutical Synthesis: The Tiotropium Bromide Pathway

Di-2-thienylglycolic acid is a critical precursor in the synthesis of Tiotropium bromide, a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). The synthesis involves the esterification of **di-2-thienylglycolic acid** (or its methyl ester) with scopolamine, followed by quaternization.

The following diagram illustrates the logical workflow for the synthesis of Tiotropium Bromide, highlighting the central role of **di-2-thienylglycolic acid** derivatives.

Synthesis of Tiotropium Bromide Workflow

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of Tiotropium bromide, derived from patent literature describing the transesterification of methyl di(2-thienyl)glycolate with scopolamine.

Objective: To synthesize the scopolamine ester of di-(2-thienyl)glycolic acid.

Materials:

- Methyl di(2-thienyl)glycolate
- Scopolamine
- Sterically hindered base (e.g., sodium tert-butoxide, potassium tert-pentoxide)
- Inert solvent (e.g., toluene, xylene)
- Hydrochloric acid (for workup)
- Dichloromethane (for extraction)
- Acetonitrile (for crystallization)

Procedure:

- Reaction Setup: In a reaction vessel equipped with a distillation apparatus, dissolve methyl di(2-thienyl)glycolate and scopolamine in an inert solvent.
- Addition of Base: Add a substoichiometric amount of a sterically hindered base to the reaction mixture.
- Transesterification: Heat the reaction mixture to a temperature between 80°C and 130°C under reduced pressure (30-50 kPa).^[5] Continuously remove the liberated methanol via distillation to drive the reaction to completion. The reaction is typically monitored for 3-6 hours.
- Workup: After completion, cool the reaction mixture and dilute it with an extraction solvent. Acidify the mixture with a cooled aqueous solution of an inorganic acid, such as hydrochloric acid.

- **Extraction:** Separate the aqueous phase and subsequently basify it to generate the free base of the scopine ester. Extract the product into an organic solvent like dichloromethane.
- **Isolation and Purification:** Concentrate the organic extracts. The crude product can then be purified by crystallization from a suitable solvent, such as acetonitrile, at a reduced temperature (-5°C to -50°C) to yield the scopine ester of di-(2-thienyl)glycolic acid with a purity of 98.5% to 99.5%.

Quaternization to Tiotropium Bromide:

The resulting scopine ester is then subjected to quaternization with methyl bromide in a suitable solvent, such as acetonitrile, at room temperature to yield the final product, Tiotropium bromide.

The logical relationship for the synthesis protocol is depicted in the following diagram:

Experimental Workflow for Tiotropium Bromide Synthesis

Conclusion

Di-2-thienylglycolic acid is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined structure and reactive functional groups make it an ideal building block for complex molecules like Tiotropium bromide. The information provided in this guide, including its physicochemical properties and a detailed synthetic protocol, serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

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